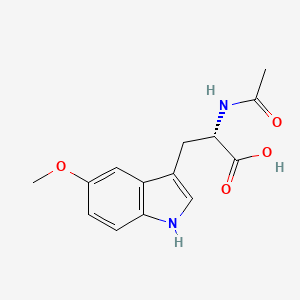

Tryptophan, N-acetyl-5-methoxy-

Description

Properties

IUPAC Name |

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJODSTPSSWJSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319540 | |

| Record name | NSC346590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67010-09-7 | |

| Record name | NSC346590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC346590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Atmosphere

- The key raw material is 5-hydroxytryptamine hydrochloride .

- Reactions are performed under an inert nitrogen atmosphere to prevent oxidation and side reactions.

Acetylation Step

- The acetylation involves reacting 5-hydroxytryptamine hydrochloride with acetyl chloride in the presence of a base, typically triethylamine , in an anhydrous organic solvent such as dichloromethane .

- Temperature is strictly controlled between 0-25°C during the dropwise addition of acetyl chloride to avoid decomposition and side reactions.

- After completion of acetyl chloride addition, the reaction mixture is stirred for an additional 1.5 to 2 hours to ensure completeness.

- The reaction mixture is then neutralized with a 20% sodium hydroxide solution to a pH of approximately 8.5 to 9.

- The product, N-acetyl-5-hydroxytryptamine , is isolated by washing with water until neutral pH is reached.

Methylation Step

- The methylation of the 5-hydroxy group is achieved by adding dimethyl sulfate dropwise to the N-acetyl-5-hydroxytryptamine solution.

- The pH is adjusted to alkaline conditions (pH 11-11.5) to facilitate methylation.

- After completion of the methylation reaction, post-treatment steps including purification yield N-acetyl-5-methoxytryptamine .

Experimental Conditions and Results

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane | 120-150 mL per 2L flask |

| Temperature (acetylation) | 0-10°C during addition, 15-25°C stirring | Controlled by cold water bath |

| Base | Triethylamine (approx. 30.3 g per 21.25 g 5-HT HCl) | Neutralizes HCl released |

| Acetyl chloride | 17.2-18.1 g, added dropwise over 0.5-1 h | Ensures controlled acetylation |

| pH after neutralization | 8.5-9 | Neutralized with 20% NaOH solution |

| Methylation reagent | Dimethyl sulfate | Added dropwise at pH 11-11.5 |

| Reaction atmosphere | Nitrogen | Prevents oxidation |

| Purity (HPLC) | >99.5% | High purity product |

| Yield (molar) | 97-98% | High efficiency |

Advantages of the Method

- Short synthesis route : The method avoids multiple purification steps that cause material loss.

- High yield and purity : The final product purity exceeds 99.5% with a molar yield of 97-98%.

- Cost-effective and scalable : Uses readily available raw materials and simple reaction conditions suitable for industrial scale-up.

- Minimized waste : The process reduces waste by combining acetylation and methylation without intermediate isolations.

Summary of Key Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetylation | 5-hydroxytryptamine HCl + acetyl chloride + triethylamine, 0-25°C, N2 atmosphere | N-acetyl-5-hydroxytryptamine |

| Neutralization | 20% NaOH to pH 8.5-9 | Neutral aqueous phase |

| Methylation | Dimethyl sulfate, pH 11-11.5 | N-acetyl-5-methoxytryptamine |

| Purification | Water washing to neutrality | High purity final product |

Research Findings and Industrial Implications

The patented methods demonstrate that this synthetic approach is well-suited for industrial production of melatonin, balancing efficiency, cost, and product quality. The use of nitrogen atmosphere and careful temperature control prevents degradation of sensitive intermediates. The high purity and yield meet pharmaceutical standards, making this method authoritative and reliable for commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

Melatonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Melatonin can be oxidized by reactive oxygen species, leading to the formation of various metabolites.

Reduction: Reduction reactions involving melatonin are less common but can occur under specific conditions.

Substitution: Melatonin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products

The major products formed from these reactions include various metabolites that retain some of the biological activity of melatonin .

Scientific Research Applications

Biological Functions

Tryptophan, N-acetyl-5-methoxy- is primarily recognized for its role in regulating circadian rhythms and sleep patterns. It interacts with melatonin receptors (MT1 and MT2), influencing various physiological processes:

- Circadian Rhythm Regulation : Melatonin is crucial for maintaining sleep-wake cycles and has been shown to modulate the suprachiasmatic nucleus in the brain.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Medical Applications

Tryptophan, N-acetyl-5-methoxy- has several therapeutic applications:

- Sleep Disorders : Clinically used to treat insomnia and other sleep-related issues due to its ability to promote sleep.

- Cancer Therapy : Research indicates that melatonin may have oncostatic effects, inhibiting tumor growth in various cancer types through mechanisms such as apoptosis induction and modulation of immune responses .

Industrial Applications

In the industrial sector, Tryptophan, N-acetyl-5-methoxy- is utilized for:

- Pharmaceutical Development : As a precursor for synthesizing chiral pharmaceuticals, enhancing drug efficacy through stereochemical specificity.

- Nutraceuticals : Incorporated into dietary supplements aimed at improving sleep quality and overall health.

Anticancer Effects

A study investigated the protective effects of melatonin against testicular toxicity induced by taxol in rats. The results showed that melatonin significantly mitigated histological damage and apoptosis in testicular tissues caused by taxol treatment. Key findings included:

| Parameter | Control | TXL Group | MLT Group | MLT + TXL Group |

|---|---|---|---|---|

| Thickness of Tunica Albuginea | Normal | Increased | Normal | Decreased |

| Number of Apoptotic Germinal Epithelia | Low | High | Low | Reduced |

| Tubules Without Sperm | Low | High | Low | Reduced |

The study concluded that melatonin effectively protected against testicular apoptosis induced by chemotherapeutic agents, highlighting its potential in cancer therapy .

Neuroprotective Effects

Research has shown that Tryptophan, N-acetyl-5-methoxy- can protect neuronal cells from damage caused by oxidative stress. In vitro studies demonstrated that melatonin reduced cell death in neuronal cultures exposed to neurotoxic agents, emphasizing its role in neuroprotection and potential applications in neurodegenerative diseases .

Mechanism of Action

Melatonin exerts its effects through several mechanisms:

Molecular Targets: Melatonin binds to melatonin receptors (MT1 and MT2) in the brain, which are involved in regulating sleep and circadian rhythms.

Pathways Involved: Melatonin influences various intracellular signaling pathways, including those related to antioxidant defense, immune response, and mitochondrial function. .

Comparison with Similar Compounds

Melatonin (N-Acetyl-5-Methoxy-Tryptamine)

Structure : Melatonin (C₁₃H₁₆N₂O₂; MW 232.28) replaces tryptophan’s carboxylic acid with an amine group, forming a tryptamine backbone.

Biosynthesis : Synthesized from tryptophan via hydroxylation to 5-hydroxytryptophan, decarboxylation to serotonin, and subsequent acetylation and methoxylation .

Functions :

- Regulates circadian rhythms and seasonal reproduction in mammals .

- Potent antioxidant: Scavenges free radicals and enhances mitochondrial function in oocytes, improving in vitro fertilization efficiency .

Key Difference : Unlike N-acetyl-5-methoxy-tryptophan, melatonin acts systemically via MT1/MT2 receptors and is secreted rhythmically by the pineal gland .

5-Methoxytryptophan

Structure : Lacks the acetyl group of N-acetyl-5-methoxy-tryptophan (C₁₂H₁₄N₂O₃; MW 234.25) .

Role : Serves as a precursor in synthetic pathways for melatonin and its derivatives. For example, nitration and methoxylation reactions of cyclic tautomers yield 5-methoxy-tryptophan derivatives .

Functional Contrast : The absence of acetylation reduces its metabolic stability and likely alters its interaction with enzymes like arylalkylamine N-acetyltransferase (AANAT), a key enzyme in melatonin synthesis .

N-Acetyl-5-Methoxy-Kynurenamine (AMK)

Structure : A kynuramine metabolite of melatonin, featuring a cleaved indole ring (C₁₂H₁₄N₂O₂; MW 242.25) .

Biosynthesis : Formed via oxidative cleavage of melatonin by indoleamine 2,3-dioxygenase (IDO) or cytochrome P450 enzymes .

Functions :

- Inhibits prostaglandin biosynthesis (IC₅₀ = 0.2 mM) and exhibits anti-inflammatory properties .

- Scavenges hydroxyl radicals more effectively than melatonin .

Key Difference : AMK’s open-ring structure contrasts with the intact indole ring of N-acetyl-5-methoxy-tryptophan, enabling distinct receptor-independent mechanisms .

6-Methoxy-Tryptophan Derivatives

Structure : Methoxy group at the 6-position instead of the 5-position (e.g., 6-methoxy-N-methoxycarbonyl-tryptophan methyl ester) .

Synthesis : Generated via lead tetraacetate-mediated oxidation of 5-bromo-tryptophan derivatives, yielding 6-methoxy isomers as major products .

Functional Impact : Positional isomerism significantly alters biological activity. For instance, 6-methoxy derivatives show reduced affinity for serotonin receptors compared to 5-methoxy analogs .

N-Acetyl-Tryptophan (Without Methoxy Group)

Structure: Lacks the 5-methoxy substitution (C₁₃H₁₄N₂O₃; MW 246.26) . Role: Used in peptide synthesis and as a stabilizer in protein pharmaceuticals.

Comparative Data Table

Research Implications and Gaps

- N-Acetyl-5-Methoxy-Tryptophan: Limited in vivo data exist on its pharmacokinetics or direct biological roles.

- Positional Isomerism : 5- vs. 6-methoxy substitutions dramatically alter bioactivity, warranting deeper investigation into receptor binding and metabolic stability .

Biological Activity

Tryptophan, N-acetyl-5-methoxy-, also known as N-acetyl-5-methoxytryptophan or melatonin, is a significant compound derived from the essential amino acid tryptophan. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Overview

Tryptophan, N-acetyl-5-methoxy- has a molecular formula of and a molecular weight of 276.29 g/mol. It plays a crucial role in various physiological processes, including sleep regulation, circadian rhythms, and antioxidant defense mechanisms. The compound is primarily synthesized in the pineal gland through a series of enzymatic reactions converting tryptophan to serotonin and ultimately to melatonin.

Target of Action

The primary targets of Tryptophan, N-acetyl-5-methoxy- are melatonin receptors (MT1 and MT2) and serotonin receptors. These interactions lead to various physiological changes that influence sleep patterns, mood regulation, and cellular processes.

Mode of Action

Tryptophan, N-acetyl-5-methoxy- acts as a full agonist at several serotonin receptors (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7), which are involved in neurotransmission and neuroprotection. This compound stimulates apoptosis in cancer cells while regulating pro-survival signals and inhibiting angiogenesis.

Pharmacokinetics

Due to its hydrophobic nature, Tryptophan, N-acetyl-5-methoxy- can cross biological membranes through passive diffusion. Its absorption and distribution are influenced by its small molecular size and lipophilicity, allowing it to penetrate the blood-brain barrier effectively.

Tryptophan, N-acetyl-5-methoxy- is involved in several biochemical pathways related to neurotransmitter synthesis. The key enzymes in its metabolic pathway include:

| Enzyme | Function |

|---|---|

| Tryptophan Hydroxylase | Converts tryptophan to 5-hydroxytryptophan |

| Aromatic L-Amino Acid Decarboxylase | Converts 5-hydroxytryptophan to serotonin |

| Serotonin N-Acetyltransferase | Converts serotonin to N-acetylserotonin |

| Hydroxyindole O-Methyltransferase | Converts N-acetylserotonin to melatonin |

These enzymes facilitate the transformation of tryptophan into melatonin through a series of steps that underscore the compound's role in regulating circadian rhythms and other physiological events.

Cellular Effects

Tryptophan, N-acetyl-5-methoxy- influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to regulate circadian rhythms by interacting with the suprachiasmatic nucleus in the brain. Additionally, it exhibits significant anti-inflammatory properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its antioxidant effects.

Protective Effects Against Chemotoxicity

A notable study investigated the protective effects of melatonin against testicular toxicity induced by taxol (TXL) in rats. The study demonstrated that melatonin administration significantly mitigated histological damage caused by TXL exposure. Key findings included:

- Histological Changes : TXL-treated rats exhibited severe alterations in testicular tissues, including thickening of the tunica albuginea and degeneration of spermatogenic cells.

- Immunohistochemistry : Co-treatment with melatonin resulted in decreased expression of apoptotic markers (P53 and caspase-3) while increasing Bcl-2 expression.

These results suggest that Tryptophan, N-acetyl-5-methoxy-, through its melatonin form, may provide protective effects against chemotoxicity by inhibiting apoptosis in testicular cells .

Q & A

What experimental models are most suitable for studying the antioxidant mechanisms of N-acetyl-5-methoxy tryptamine (melatonin) in metabolic syndrome?

Melatonin's antioxidant properties are best studied using in vivo models of metabolic syndrome, such as high-fat diet-induced rodent models, combined with assays measuring oxidative stress markers (e.g., lipid peroxidation via malondialdehyde levels) and antioxidant enzyme activity (e.g., superoxide dismutase, catalase) . Advanced in vitro models, like human hepatocyte cell lines exposed to high glucose or free fatty acids, can isolate specific pathways. For mechanistic clarity, pair these with siRNA-mediated knockdown of melatonin receptors (MT1/MT2) to assess receptor-dependent vs. receptor-independent effects .

How can researchers reconcile contradictory data on melatonin’s efficacy in pain management across clinical studies?

Contradictions often arise from variability in dosing, patient populations, and outcome measures. A meta-analysis approach (e.g., PRISMA guidelines) is critical, as demonstrated in studies pooling data from MEDLINE, EMBASE, and Cochrane Library (1990–2017) . Adjust for confounders like baseline pain severity, melatonin formulation (fast-release vs. prolonged-release), and co-administered therapies. Sensitivity analyses should exclude low-quality trials (e.g., those without double-blinding) to reduce bias .

What methodological considerations are essential for synthesizing and purifying N-acetyl-5-methoxy tryptamine derivatives with modified functional groups?

Synthesis of derivatives (e.g., 5-nitro or 5-methyl analogs) requires strict control of reaction conditions. For example, nitration of melatonin demands low temperatures (0–5°C) and nitric acid/sulfuric acid mixtures to prevent over-oxidation . Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) ensures high purity (>98%). Confirm structures using LC-MS (electrospray ionization) and ¹H/¹³C NMR, particularly to verify regioselectivity in substituted indole rings .

How do MT1/MT2 receptor binding assays differentiate melatonin’s direct effects from non-receptor-mediated actions in circadian rhythm studies?

Use receptor-specific antagonists (e.g., luzindole for MT2) in in vitro models like CHO cells transfected with human MT1 or MT2 receptors. Compare cAMP inhibition (MT1/MT2 are Gi-coupled) in the presence/absence of antagonists. For non-receptor effects, employ MT1/MT2 double-knockout mice and assess circadian parameters (e.g., wheel-running activity) alongside wild-type controls .

What advanced techniques validate the anti-inflammatory role of 5-methoxy tryptophan derivatives in endothelial cells?

RNA sequencing of human umbilical vein endothelial cells (HUVECs) treated with 5-methoxy-DL-tryptophan can identify NF-κB and STAT3 pathway modulation . Complement with ELISA for IL-6 and TNF-α secretion. For in vivo validation, use LPS-induced systemic inflammation models in mice, measuring circulating 5-methoxy tryptophan levels via LC-MS/MS and correlating with cytokine profiles .

How should researchers address hazards not otherwise classified (HNOC) when handling tryptophan derivatives in the lab?

While GHS classifications may lack data for some derivatives (e.g., DL-5-hydroxytryptophan), assume potential neurotoxicity based on structural analogs. Implement fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride in acetylation). Store light-sensitive compounds (e.g., melatonin) in amber vials at -20°C, and validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .

What computational tools improve the design of tryptophan-derived compounds with enhanced bioavailability?

Machine learning algorithms, such as those developed by Lawrence Berkeley National Laboratory, predict optimal synthetic pathways by training on existing reaction yields and physicochemical data (e.g., logP, polar surface area) . Molecular dynamics simulations (AMBER or GROMACS) can model membrane permeability, focusing on interactions with phospholipid bilayers.

How do genetic polymorphisms in MTNR1B influence melatonin’s metabolic effects, and how can this be studied?

Genome-wide association studies (GWAS) link MTNR1B SNPs (e.g., rs10830963) to impaired insulin secretion. Use CRISPR-Cas9-edited β-cell lines (e.g., INS-1) to introduce risk alleles and measure glucose-stimulated insulin secretion. In human cohorts, stratify by genotype and assess melatonin’s impact on glycemic control via hyperinsulinemic-euglycemic clamps .

What strategies mitigate batch-to-batch variability in melatonin extraction from biological samples?

Standardize extraction with solid-phase extraction (SPE) using Oasis HLB cartridges and deuterated internal standards (e.g., d4-melatonin). Validate recovery rates (85–115%) via spike-and-recovery experiments in plasma/urine. For LC-MS/MS, use multiple reaction monitoring (MRM) transitions (e.g., m/z 233→174 for melatonin) and calibrate with matrix-matched standards .

How can researchers optimize experimental designs to study melatonin’s dual role in sleep regulation and immune function?

Conduct crossover trials in shift workers, measuring polysomnography (sleep architecture) and immune markers (e.g., CD4+/CD8+ ratios, IFN-γ levels) before/after melatonin supplementation (3–5 mg/day for 4 weeks). Control for circadian phase shifts using dim-light melatonin onset (DLMO) assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.